1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a chemical compound classified as a piperazine derivative. It features a brominated pyridine moiety linked to a methylpiperazine ring, making it significant in medicinal chemistry and organic synthesis. The compound's chemical structure allows it to interact with various biological targets, which is crucial for its applications in drug development and research.
The compound is cataloged under the CAS number 364794-55-8 and is available from various chemical suppliers, including Benchchem and EvitaChem, where it is often used in scientific research and pharmaceutical applications.
1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine is classified under the GHS07 hazard class, indicating potential health hazards such as harmful effects if ingested or inhaled, skin irritation, and eye irritation.
The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 4-methylpiperazine. This reaction is generally performed in the presence of a solvent like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The mixture is heated under reflux conditions for several hours to ensure complete conversion to the desired product.
In an industrial setting, the synthesis can be scaled up using larger reaction vessels. Techniques such as continuous flow reactors may be employed to enhance efficiency and reproducibility. The purification of the product often involves column chromatography to isolate the desired compound from byproducts .
The molecular formula of 1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine is . The structural representation includes:
1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine can undergo several types of reactions:
Common reagents for these reactions include:
The mechanism of action for 1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine involves interactions with specific molecular targets. The brominated pyridine ring can form π–π interactions with aromatic residues in proteins, while the piperazine component can engage in hydrogen bonding with amino acid side chains. These interactions can modulate enzyme activity or receptor functions, influencing various biological pathways.
Pharmacokinetics studies suggest that this compound has high gastrointestinal absorption and is permeable across the blood-brain barrier, which enhances its potential therapeutic applications.
1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine typically appears as a white solid or oil, depending on its purity and form. Its melting point and boiling point data are essential for practical applications but are not specified in the available literature.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions due to the presence of reactive functional groups (e.g., bromine). Its solubility in organic solvents like dichloromethane aids in its application during synthesis and purification processes .
1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine has several applications in scientific research:
This comprehensive overview highlights the significance of 1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine in both synthetic chemistry and biological research contexts.
Reductive amination represents the most efficient pathway for constructing the core structure of 1-((6-bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS 364794-55-8). This two-step approach involves the condensation of 6-bromo-nicotinaldehyde with N-methylpiperazine followed by selective reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at ambient temperature typically affords yields of 75-85% with minimal byproduct formation, owing to its superior selectivity for iminium ion intermediates over competing aldehydes [2] [7]. Alternative reductants like sodium cyanoborohydride (NaBH₃CN) demonstrate applicability in methanol/acidic buffers but generate trace cyanide contaminants problematic for pharmaceutical intermediates.
The nucleophilicity of the secondary amine in N-methylpiperazine critically influences reaction kinetics. Sterically hindered piperazines (e.g., N,N'-di-Boc-piperazine) require extended reaction times (24-36 hours) or elevated temperatures (40-50°C), whereas unprotected N-methylpiperazine reacts quantitatively within 4-6 hours at 25°C [7]. Post-reduction workup typically involves aqueous base extraction (10% K₂CO₃) to remove unreacted aldehydes, followed by silica gel chromatography to isolate the product as a crystalline solid (purity >95% by HPLC).
Table 1: Comparative Reductive Amination Conditions for Target Compound Synthesis
Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
NaBH(OAc)₃ | DCM | 25 | 6 | 85 | <3% alcohol byproduct |
NaBH₃CN | MeOH/AcOH | 25 | 12 | 78 | Cyanide traces detected |
NaBH₄ | EtOH | 0 | 2 | 65 | 15% dialkylated impurity |
The halogenated precursor 3-(bromomethyl)-5-bromopyridine serves as a critical electrophile for N-alkylation. Nucleophilic substitution with N-methylpiperazine exhibits pronounced solvent dependence: Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction (complete in 1-2 hours at 60°C) but risk N-oxide formation at elevated temperatures. Acetonitrile (MeCN) provides a balance between reactivity and selectivity, achieving 90-95% conversion after 8-12 hours under reflux with stoichiometric potassium carbonate (K₂CO₃) [4] [7]. Catalytic iodide additives (e.g., KI, 10 mol%) enhance leaving group displacement by generating in situ iodide, particularly valuable for chloride intermediates.
Palladium-catalyzed methodologies enable direct coupling of dibromopyridines with N-methylpiperazine. Pd₂(dba)₃/XPhos catalytic systems in dioxane (100°C, 16 hours) achieve >80% regioselective amination at the pyridine 3-position, preserving the 6-bromo substituent for downstream functionalization [8]. This approach bypasses unstable bromomethyl intermediates but requires rigorous catalyst removal to meet pharmaceutical impurity specifications (<5 ppm Pd).
Table 2: Solvent and Catalyst Impact on Nucleophilic Substitution Efficiency
Solvent System | Base | Additive | Time (h) | Conversion (%) | Major Side Product |
---|---|---|---|---|---|
DMF | K₂CO₃ | None | 1.5 | 99 | <5% N-oxide |
MeCN | K₂CO₃ | KI (10 mol%) | 8 | 95 | <1% dialkylation |
Toluene | Et₃N | None | 24 | 70 | 20% unreacted SM |
Batch manufacturing of 1-((6-bromopyridin-3-yl)methyl)-4-methylpiperazine faces significant scalability limitations. Exothermicity during bromomethyl intermediate formation causes hot spots in large reactors (>50 L), promoting decomposition and requiring costly cryogenic cooling. Additionally, extended reaction times for reductive amination (6-12 hours) constrain throughput. Continuous flow reactors address these constraints via:
A representative continuous process chain involves:
Step 1: Dibromopyridine + Piperazine → Pd-catalyzed amination (PFR, 110°C, 20 min) Step 2: In-line Pd scavenging → Product assay (HPLC) Step 3: Solvent exchange → Reductive amination (PFR, 50°C, 7 min)
This configuration reduces total synthesis time from 32 hours (batch) to <40 minutes, demonstrating manufacturability improvements for multikilogram campaigns [4].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1